5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[3.4]octane-8-carboxylic acid
Description
5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[3.4]octane-8-carboxylic acid is a bicyclic spiro compound featuring a 5-azaspiro[3.4]octane core substituted with a tert-butoxycarbonyl (Boc) protecting group at the 5-position and a carboxylic acid at the 8-position. The spiro architecture introduces conformational rigidity, which is advantageous in medicinal chemistry for modulating pharmacokinetic properties and target binding specificity .
This compound is structurally related to intermediates in the synthesis of bioactive molecules, particularly antibiotics and kinase inhibitors, where spirocyclic frameworks are leveraged for their stereochemical control and metabolic stability .
Properties
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[3.4]octane-8-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-8-5-9(10(15)16)13(14)6-4-7-13/h9H,4-8H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJSPXXIFOZTCGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C12CCC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2248347-48-8 | |
| Record name | 5-[(tert-butoxy)carbonyl]-5-azaspiro[3.4]octane-8-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[3.4]octane-8-carboxylic acid, often referred to as MAOCA, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological interactions, and therapeutic implications, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of MAOCA is , with a molecular weight of approximately 255.314 g/mol. Its structure features a spirocyclic framework that incorporates both nitrogen and oxygen functionalities, making it a versatile candidate for various chemical transformations.
Synthesis
The synthesis of MAOCA typically involves multi-step organic reactions. Key methods include:
- Electrophilic Amination : This method allows for the functionalization of C-H acidic compounds, enhancing the compound's reactivity.
- Boc Group Manipulation : The presence of the Boc (tert-butyloxycarbonyl) protecting group enables selective reactions under acidic conditions, revealing a reactive amine for further transformations.
Biological Activity
MAOCA has shown promise in various biological assays, particularly concerning its interaction with biological targets such as enzymes and receptors. The following sections detail its biological activities and potential therapeutic applications.
Binding Affinity Studies
Research has focused on the binding affinity of MAOCA to several key receptors in the central nervous system (CNS). These studies are crucial for understanding its potential as a therapeutic agent:
- Receptor Interactions : MAOCA has been demonstrated to interact with neurotransmitter receptors, which may modulate neurotransmission and influence various CNS disorders.
Case Studies
- Neurotransmitter Modulation : In vitro studies have indicated that MAOCA may enhance the activity of certain neurotransmitters, suggesting its potential use in treating conditions like depression or anxiety.
- Antimicrobial Activity : Preliminary data suggest that MAOCA exhibits antimicrobial properties against specific bacterial strains, indicating its possible role in developing new antibiotics.
Comparative Analysis with Similar Compounds
To understand the uniqueness of MAOCA, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-Azaspiro[3.4]octane | Basic spirocyclic structure | Lacks functional groups that enhance solubility |
| 2-Oxa-5-azaspiro[3.4]octane | Contains an oxygen atom in the spiro cycle | Different receptor interaction profile |
| 6-(tert-butoxy)carbonyl]-2-oxa-5-azaspiro[3.4]octane | Similar core but different position of Boc group | Potentially different biological activity |
The combination of the Boc protecting group and the oxa component in MAOCA provides distinct reactivity and stability compared to its analogs .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
Key structural analogs and their distinguishing features are summarized below:
Pharmacological Activity
- Cytotoxic Activity: Analogs with sulfonyl substituents, such as 5-O-methylsulfonyl and 5-O-aminosulfonyl indole derivatives, exhibit cytotoxic activity comparable to doxorubicin in cancer cell lines (e.g., COLO 205, SK-MEL-2) . However, the target compound’s Boc and carboxylic acid groups may redirect its bioactivity toward enzyme inhibition rather than cytotoxicity.
- Antibiotic Potential: Spirocyclic β-lactams (e.g., (6R,7R)-7-pivalamido derivatives) show potent antibacterial activity due to their bicyclic frameworks . The Boc group in the target compound could similarly stabilize intermediates in antibiotic synthesis .
Physicochemical Properties
- Solubility : The Boc group increases lipophilicity, reducing aqueous solubility compared to hydrochloride salts of simpler spirocarboxylic acids (e.g., 5-Azaspiro[3.4]octane-2-carboxylic acid hydrochloride) .
- Stability : Sulfone-containing analogs (e.g., BD300919) exhibit higher thermal stability due to strong S=O bonds, whereas the Boc group in the target compound may hydrolyze under acidic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
